AD80 is a multikinase inhibitor that demonstrates antineoplastic activity. [, , , , , ] It functions by inhibiting multiple kinases, including S6K, RET, RAF, SRC, AKT, p38 gamma, and p38 delta. [, , , , , ] In the context of cancer research, AD80 has been explored for its potential in treating various malignancies, including pancreatic cancer, hepatocellular carcinoma, ovarian cancer, lung adenocarcinoma, and leukemia. [, , , , , , , , , , ]
AD80 primarily exerts its effects by inhibiting multiple kinases. [, , , , , ] Its mechanism varies depending on the specific context:
Hyflon AD80, a perfluorinated copolymer, is utilized as a selective layer in ultrathin film composite (uTFC) membranes for gas permeation control. Its thin film properties and interaction with porous supports affect gas permeance. []
Synthetic polypeptides, potentially similar in structure or function to Hyflon AD80, have been explored as biodegradable delivery vehicles for narcotic antagonists like naltrexone. These polypeptides, formulated into films or rods, control the release rate of the antagonist. [, ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: